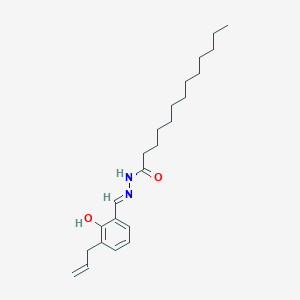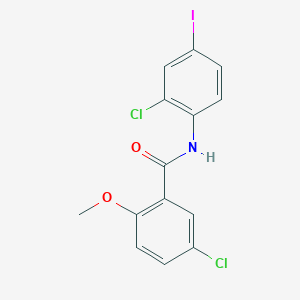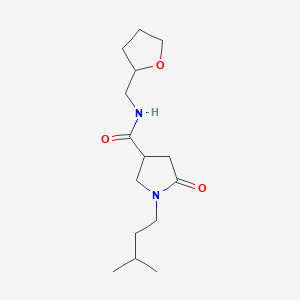![molecular formula C23H23ClN2O3S B6010014 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising results in the treatment of autoimmune diseases such as psoriasis and lupus, as well as in the management of certain types of cancer.
作用機序
BMS-986165 works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases such as psoriasis and lupus. BMS-986165 also has an anti-tumor effect by inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, BMS-986165 has been shown to have a dose-dependent effect on the production of inflammatory cytokines. BMS-986165 has also been shown to reduce the infiltration of inflammatory cells into affected tissues in animal models of autoimmune diseases. In clinical trials, BMS-986165 has been well-tolerated, with few adverse effects reported.
実験室実験の利点と制限
BMS-986165 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. BMS-986165 has also been shown to have good selectivity for TYK2, which reduces the risk of off-target effects. However, BMS-986165 has some limitations for lab experiments. It is relatively new and has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications. Additionally, the synthesis of BMS-986165 is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of BMS-986165. One potential direction is the investigation of its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the exploration of its anti-tumor effect in other types of cancer. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BMS-986165, as well as its potential long-term effects. Finally, the development of more efficient and cost-effective synthesis methods for BMS-986165 could facilitate its widespread use in research and clinical settings.
合成法
The synthesis of BMS-986165 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of glycine with tert-butoxycarbonyl (Boc) to form Boc-glycine. The second step involves the reaction of Boc-glycine with 4-chlorobenzenesulfonyl chloride to form Boc-glycine 4-chlorobenzenesulfonamide. The third step involves the reaction of Boc-glycine 4-chlorobenzenesulfonamide with 2,6-dimethylbenzylamine to form Boc-glycine 4-chlorobenzenesulfonamide 2,6-dimethylbenzylamide. The final step involves the deprotection of the Boc group to form BMS-986165.
科学的研究の応用
BMS-986165 has been extensively studied for its potential therapeutic applications. In preclinical studies, BMS-986165 has shown promising results in the treatment of autoimmune diseases such as psoriasis and lupus. In a phase 2 clinical trial, BMS-986165 was shown to be effective in the treatment of psoriasis, with a significant reduction in disease severity and improvement in quality of life. BMS-986165 has also shown potential in the management of certain types of cancer, including breast cancer and pancreatic cancer.
特性
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-7-6-8-18(2)23(17)25-22(27)16-26(15-19-9-4-3-5-10-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRZUWQDHQNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)

![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)
![1-(benzylthio)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)

![4-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009998.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6010004.png)
![N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010034.png)
